Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)
CAS No.:
Cat. No.: VC16867042
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR) -](/images/structure/VC16867042.png)
Specification
Molecular Formula | C15H22O5 |
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Molecular Weight | 282.33 g/mol |
IUPAC Name | methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate |
Standard InChI | InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1 |
Standard InChI Key | KBPIQZZVOJDKAJ-MPKXVKKWSA-N |
Isomeric SMILES | C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC |
Canonical SMILES | CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC |
Introduction
Structural Analysis
Molecular Architecture
The compound’s backbone consists of a spiro junction where a 1,3-dioxolane ring (a five-membered cyclic ketal) is fused to a decalin-like bicyclic system derived from naphthalene. Key structural features include:
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Spiro center: The shared oxygen atom bridges the dioxolane and hydrogenated naphthalene rings, creating a rigid, three-dimensional framework.
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Functional groups:
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Methyl ester (–COOCH₃) at C5'
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Ketone (=O) at C6'
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Methyl substituent (–CH₃) at C8'a
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Stereochemistry: The (4'aR, 5'R, 8'aR) configuration imposes specific spatial constraints, influencing molecular interactions and reactivity.
Table 1 compares the estimated molecular parameters of this compound with its ethyl ester analog:
Property | Target Compound (Methyl Ester) | Ethyl Ester Analog |
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Molecular Formula | C₁₅H₂₂O₅ (estimated) | C₁₆H₂₂O₅ |
Molecular Weight (g/mol) | 280.31 (estimated) | 294.34 |
Ester Group | Methyl | Ethyl |
Stereochemical Configuration
The absolute stereochemistry at the 4'a, 5', and 8'a positions is critical for defining the molecule’s three-dimensional shape. X-ray crystallography of related spiro compounds reveals that the R configuration at these centers creates distinct dihedral angles between the dioxolane oxygen and adjacent hydrogen atoms, typically ranging from 110° to 125°. Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC analysis are standard methods for verifying such configurations in absence of single-crystal data.
Synthesis and Production
Synthetic Routes
While proprietary protocols likely exist, general synthesis strategies for analogous spirocyclic esters involve:
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Ketalization: Reacting a diketone precursor with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring.
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Stereoselective cyclization: Using chiral catalysts or auxiliaries to control the configuration at the spiro center.
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Esterification: Introducing the methyl ester group via Fischer esterification or alcoholysis of a reactive intermediate.
Critical reaction parameters include:
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Temperature: 60–80°C for ketalization steps
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Solvent: Polar aprotic media (e.g., tetrahydrofuran) to stabilize transition states
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Catalysts: Lewis acids (e.g., ZnCl₂) for enhancing regioselectivity
Industrial Production Considerations
Large-scale manufacturing faces challenges in:
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Yield optimization: Multi-step sequences often accumulate impurities; chromatography-free purification methods are preferred.
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Stereochemical control: Continuous flow reactors with immobilized chiral catalysts improve enantiomeric excess (>95% ee).
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Sustainability: Solvent recovery systems and biocatalytic steps reduce environmental impact.
Physicochemical Properties
Based on structural analogs, the compound exhibits:
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Polarity: Moderate logP ~1.8 (estimated via Crippen’s fragmentation method)
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Solubility:
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Water: <0.1 mg/mL
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Ethanol: ~15 mg/mL
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Dichloromethane: >50 mg/mL
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Thermal stability: Decomposition temperature >200°C (thermogravimetric analysis)
Reactivity and Functional Group Analysis
Table 2 outlines hypothetical reactivity patterns derived from functional group chemistry:
Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
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Methyl ester | Hydrolysis | 6M HCl, reflux | Carboxylic acid derivative |
Ketone | Reduction | NaBH₄ in MeOH | Secondary alcohol |
Spiro dioxolane | Ring-opening | HBr (48%), 60°C | Brominated diol derivative |
Notable considerations:
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The spiro structure’s rigidity may slow reaction kinetics compared to linear analogs.
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Stereochemical retention is expected in reductions due to the molecule’s conformational constraints.
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